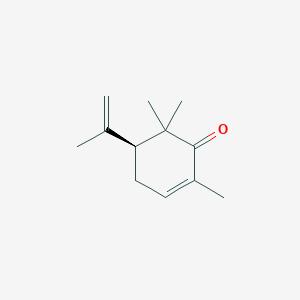

2,6,6-Trimethyl-5beta-isopropenyl-2-cyclohexene-1-one

Description

Properties

CAS No. |

179259-37-1 |

|---|---|

Molecular Formula |

C12H18O |

Molecular Weight |

178.27 g/mol |

IUPAC Name |

(5S)-2,6,6-trimethyl-5-prop-1-en-2-ylcyclohex-2-en-1-one |

InChI |

InChI=1S/C12H18O/c1-8(2)10-7-6-9(3)11(13)12(10,4)5/h6,10H,1,7H2,2-5H3/t10-/m0/s1 |

InChI Key |

OSFWEYIAEHHWNV-JTQLQIEISA-N |

Isomeric SMILES |

CC1=CC[C@H](C(C1=O)(C)C)C(=C)C |

Canonical SMILES |

CC1=CCC(C(C1=O)(C)C)C(=C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6,6-Trimethyl-5beta-isopropenyl-2-cyclohexene-1-one typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the use of cyclohexanone derivatives, which undergo cyclization in the presence of acid or base catalysts. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is often optimized for cost-effectiveness and efficiency, with considerations for the availability of raw materials and the scalability of the reaction .

Chemical Reactions Analysis

Types of Reactions

2,6,6-Trimethyl-5beta-isopropenyl-2-cyclohexene-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can undergo substitution reactions at the methyl or isopropenyl groups

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product

Major Products Formed

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Alcohols.

Substitution: Substituted cyclohexene derivatives

Scientific Research Applications

Applications in Fragrance and Flavor Industries

1. Fragrance Component

2,6,6-Trimethyl-5beta-isopropenyl-2-cyclohexene-1-one is primarily used as a fragrance ingredient due to its pleasant floral and fruity scent profile. It is commonly incorporated into perfumes and personal care products to enhance olfactory appeal. Its stability and volatility make it suitable for various formulations.

2. Flavoring Agent

In addition to its use in fragrances, this compound serves as a flavoring agent in food products. Its sweet and fruity notes are particularly desirable in confectionery and beverage applications.

Biological Activities

Research has indicated several biological activities associated with this compound:

1. Antimicrobial Properties

Studies have shown that this compound exhibits antimicrobial activity against various pathogens. For instance, it has been tested against bacteria such as Staphylococcus aureus and Escherichia coli, demonstrating potential as a natural preservative in food systems.

2. Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. It can scavenge free radicals and reduce oxidative stress in biological systems, suggesting potential health benefits when included in dietary supplements or functional foods.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Antimicrobial Efficacy Study | To evaluate the antimicrobial properties of this compound | The compound showed significant inhibition of Staphylococcus aureus growth at concentrations above 0.5% (v/v). |

| Antioxidant Activity Assessment | To assess the antioxidant capacity using DPPH assay | Demonstrated a dose-dependent scavenging effect on DPPH radicals with an IC50 value of 150 µg/mL. |

| Toxicological Evaluation | To determine the safety profile for human exposure | No significant genotoxic effects were observed; however, caution is advised regarding high concentrations due to potential cytotoxicity in vitro at elevated levels. |

Mechanism of Action

The mechanism of action of 2,6,6-Trimethyl-5beta-isopropenyl-2-cyclohexene-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

2-Methyl-5-(Propan-2-yl)cyclohex-2-en-1-one (Synonym: 5-Isopropyl-2-methyl-2-cyclohexen-1-one)

Structure :

- Cyclohexenone backbone with a ketone at position 1 and a double bond at position 2.

- Substituents:

- Methyl group at position 2.

- Isopropyl group at position 4.

Key Differences :

- Methyl Group Configuration: The target compound has three methyl groups (positions 2, 6, 6) compared to only one methyl (position 2) in this analog.

- Substituent at Position 5 : The target compound features an isopropenyl group (CH₂=C(CH₃)-) at 5β, whereas this analog has an isopropyl group (CH(CH₃)₂). The isopropenyl group introduces unsaturation, enhancing electrophilicity at the β-carbon and enabling conjugate addition reactions .

Physical Properties :

- The isopropenyl group in the target compound likely lowers its boiling point compared to the isopropyl-substituted analog due to reduced van der Waals interactions.

- Higher hydrophobicity in the target compound (more methyl groups) may decrease water solubility.

2-Isopropyl-5-methylcyclohexanol

Structure :

- Cyclohexanol backbone with a hydroxyl group at position 1.

- Substituents:

- Isopropyl group at position 2.

- Methyl group at position 5.

Key Differences :

- Functional Group : The hydroxyl group in this compound replaces the ketone in the target compound, drastically altering reactivity. The alcohol is less electrophilic but can participate in hydrogen bonding, increasing its solubility in polar solvents .

- Stereochemistry : The 5β configuration in the target compound contrasts with the unspecified stereochemistry of the methyl group in this analog.

Reactivity :

- The ketone in the target compound is more reactive toward nucleophiles (e.g., Grignard reagents) compared to the alcohol, which is better suited for esterification or oxidation reactions.

Research Findings and Implications

- Steric Effects : The 2,6,6-trimethyl configuration in the target compound imposes significant steric hindrance, limiting access to the ketone group but enhancing stability against nucleophilic attack .

- Synthetic Utility : Compared to the alcohol analog, the target compound’s ketone offers broader utility in C–C bond-forming reactions, though its synthetic handling requires careful steric management.

Biological Activity

2,6,6-Trimethyl-5beta-isopropenyl-2-cyclohexene-1-one, also known by its CAS number 179259-37-1, is a bicyclic compound that has garnered attention for its potential biological activities. This compound is structurally related to various natural products and has been studied for its therapeutic applications, including antimicrobial, antiviral, and anticancer properties.

The molecular formula of this compound is CHO, with a molecular weight of 178.27 g/mol. The compound features a cyclohexene ring with multiple methyl groups and an isopropenyl substituent, contributing to its unique chemical reactivity and biological profile.

| Property | Value |

|---|---|

| CAS Number | 179259-37-1 |

| Molecular Formula | CHO |

| Molecular Weight | 178.27 g/mol |

| IUPAC Name | This compound |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains and fungi. For instance, in vitro assays show that the compound can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as fungi like Candida albicans .

Antiviral Activity

In addition to its antimicrobial properties, this compound has shown potential antiviral effects. Preliminary studies suggest that it may inhibit viral replication in certain cell lines. The mechanism appears to involve interference with viral entry or replication processes; however, further research is needed to fully elucidate these pathways .

Anticancer Effects

The anticancer potential of this compound has been explored in several studies. In vitro experiments have indicated that the compound can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer). The proposed mechanism involves the activation of caspase pathways and modulation of key signaling molecules associated with cell survival .

Toxicological Assessment

Toxicological studies have been conducted to assess the safety profile of this compound. Acute toxicity tests in rats revealed a high median lethal concentration (LC50) of approximately 7000 mg/m³, indicating low acute toxicity . However, chronic exposure studies highlighted potential adverse effects such as reduced body weight gain and irritation to mucous membranes at higher concentrations .

Case Studies

Several case studies have documented the biological activities of this compound:

- Antimicrobial Efficacy : A study published in the Journal of Applied Microbiology reported that formulations containing 2,6,6-trimethyl compounds showed enhanced antibacterial activity against Escherichia coli when combined with conventional antibiotics .

- Cancer Cell Line Studies : Research conducted at a prominent university found that treatment with this compound led to a significant reduction in viability of breast cancer cells in vitro. The study suggested that the compound's ability to induce oxidative stress could be a contributing factor .

- In Vivo Studies : Animal studies assessing the anti-inflammatory effects showed promising results where administration of the compound reduced inflammation markers in models of induced arthritis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.